(R)-DRF053 dihydrochloride

CK1 inhibition kinase selectivity Alzheimer's disease models

Procure (R)-DRF053 dihydrochloride (CAS 1241675-76-2), a stereospecific (R)-enantiomer purine derivative for CK1/CDK research. Unlike roscovitine, it potently inhibits CK1 (IC50=14 nM) and reduces amyloid-β production. Superior for Alzheimer's & β-cell differentiation studies requiring defined CK1/CDK5 dual inhibition. ≥98% HPLC purity.

Molecular Formula C23H29Cl2N7O
Molecular Weight 490.4 g/mol
Cat. No. B560267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DRF053 dihydrochloride
Synonyms2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride
Molecular FormulaC23H29Cl2N7O
Molecular Weight490.4 g/mol
Structural Identifiers
SMILESCCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
InChIInChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1
InChIKeyBQPRBNGSDBTKAK-ZEECNFPPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol dihydrochloride (R-DRF053): CDK/CK1 Dual Inhibitor Procurement Reference


(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol dihydrochloride (CAS 1241675-76-2), commonly designated (R)-DRF053 dihydrochloride, is a synthetic 2,6,9-trisubstituted purine derivative structurally related to roscovitine that functions as an ATP-competitive dual-specificity inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1) [1]. The compound exists as a dihydrochloride salt with molecular formula C23H29Cl2N7O and molecular weight 490.43 g/mol, featuring an (R)-configured 1-hydroxybutan-2-yl side chain at the C-2 position that confers stereospecific target engagement [2].

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol dihydrochloride: Why In-Class CDK/CK1 Inhibitors Cannot Be Interchanged


The 2,6,9-trisubstituted purine scaffold permits extensive structural diversification that yields compounds with divergent kinase selectivity profiles, stereochemical configurations, and functional outcomes. (R)-DRF053 contains a 3-(pyridin-2-yl)anilino substituent at C-6 that is critical for CK1 inhibition—roscovitine, which bears a benzylamino group at this position, exhibits only weak CK1 inhibitory activity (IC50 >10 µM) [1]. Furthermore, the (R)-enantiomer at the C-2 aminobutanol side chain is essential for target engagement; the (S)-enantiomer demonstrates substantially different kinase inhibition profiles . Substituting (R)-DRF053 with roscovitine, CYC116, or the (S)-enantiomer will produce fundamentally different biological outcomes due to these structural determinants of selectivity.

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol dihydrochloride: Quantitative Differentiation Evidence for Scientific Procurement


Head-to-Head CK1 Inhibition: (R)-DRF053 vs. Roscovitine

(R)-DRF053 demonstrates >700-fold greater potency against CK1 compared to the parent compound roscovitine. While roscovitine is a weak CK1 inhibitor with an IC50 exceeding 10 µM, (R)-DRF053 achieves potent CK1 inhibition with an IC50 of 14 nM . This differential CK1 activity is attributed to the 3-(pyridin-2-yl)anilino substituent at the C-6 position of the purine scaffold, which enables favorable interactions with the CK1 ATP-binding pocket that the benzylamino group of roscovitine cannot achieve [1].

CK1 inhibition kinase selectivity Alzheimer's disease models

Comparative CDK1 Potency: (R)-DRF053 Demonstrates >150-Fold Advantage Over Roscovitine

(R)-DRF053 inhibits CDK1/cyclin B with an IC50 of 220 nM, representing a >150-fold potency improvement over roscovitine, which inhibits CDK1/cyclin B with an IC50 of approximately 33 µM . This substantial potency differential has been validated across multiple independent vendor characterizations and primary literature sources, confirming that (R)-DRF053 is not merely a close analog but a materially more potent CDK1 inhibitor.

CDK1 inhibition cell cycle antiproliferative activity

CDK5 Inhibition Potency: (R)-DRF053 Provides 2-Fold Advantage Over Roscovitine

(R)-DRF053 inhibits CDK5/p25 with an IC50 of 80 nM, demonstrating approximately 2-fold greater potency than roscovitine (IC50 ~160 nM for CDK5/p25) . In a zebrafish-based in vivo screen for β-cell differentiation, (R)-DRF053 was selected as a more selective CDK5 inhibitor following initial identification of roscovitine activity, with (R)-DRF053 specifically increasing the number of duct-derived β-cells without affecting proliferation [1].

CDK5 inhibition neurodegeneration pancreatic β-cell differentiation

Dual CDK/CK1 Specificity vs. Aurora-Selective CYC116: Divergent Target Engagement Profiles

(R)-DRF053 and CYC116 represent fundamentally different selectivity paradigms within the purine-derived kinase inhibitor class. (R)-DRF053 is a dual CDK/CK1 inhibitor with IC50 values of 14 nM (CK1), 80 nM (CDK5), and 220 nM (CDK1), while exhibiting substantially weaker activity against GSK-3α/β (IC50 = 4.1 µM) . In contrast, CYC116 is an Aurora A/B-selective inhibitor (Ki = 8.0 nM/9.2 nM) with 50-fold selectivity over CDKs and no meaningful CK1 activity . The CDK/CK1 dual-specificity of (R)-DRF053 is hypothesized to account for its superior activity relative to roscovitine in reducing β40 production from APP-expressing N2A cells (90% reduction for (R)-DRF053 vs. weaker effect for roscovitine) .

kinase selectivity CDK/CK1 dual inhibition Aurora kinase

Enantiomeric Specificity: (R)-DRF053 vs. (S)-Enantiomer Differentiation

The (R)-enantiomer of DRF053 is the biologically active stereoisomer for CDK/CK1 dual inhibition. The (R)-configured 1-hydroxybutan-2-yl side chain at the C-2 position is essential for productive ATP-binding pocket engagement [1]. While quantitative head-to-head IC50 data for the isolated (S)-enantiomer of DRF053 is not available in the public domain, the established structure-activity relationship for 2,6,9-trisubstituted purines demonstrates that stereochemistry at C-2 significantly modulates kinase inhibition potency and selectivity [2]. Related analogs such as CR8 are available as both (R)- and (S)-isomers with distinct activity profiles; the (R)-isomer of CR8 (a DRF053 analog) exhibits IC50 values ranging from 41 nM to 1.10 µM across CDK isoforms and CK1, whereas the (S)-isomer displays a different selectivity fingerprint .

stereochemistry enantiomer selectivity kinase inhibitor chirality

Cellular Efficacy in Amyloid-β Production: (R)-DRF053 Superior to Roscovitine in APP-Expressing N2A Cells

In APP-expressing N2A neuroblastoma cells, (R)-DRF053 achieves approximately 90% reduction in β40 amyloid peptide production, a significantly greater effect than that observed with roscovitine under comparable conditions . This enhanced cellular efficacy is attributed to the CDK/CK1 dual-specificity of (R)-DRF053, as CK1 has been implicated in the regulation of amyloid-β production, and roscovitine lacks meaningful CK1 inhibitory activity [1].

amyloid-β inhibition Alzheimer's disease cellular model APP processing

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol dihydrochloride: Evidence-Backed Research Application Scenarios


Alzheimer's Disease Research: CK1-Dependent Amyloid-β Production Modulation

Select (R)-DRF053 when investigating CK1-mediated regulation of amyloid-β production in Alzheimer's disease models. The compound's potent CK1 inhibition (IC50 = 14 nM) and demonstrated ~90% reduction of β40 peptide in APP-expressing N2A cells make it the appropriate tool compound for this pathway, whereas roscovitine (CK1 IC50 >10 µM) is unsuitable . The dual CDK/CK1 inhibition profile provides an advantage over CDK-selective inhibitors in studies requiring concurrent modulation of both kinase families.

Cancer Cell Cycle Studies Requiring CDK1/CDK5 Dual Inhibition with CK1 Co-Modulation

Employ (R)-DRF053 in cancer cell cycle research where combined inhibition of CDK1 (IC50 = 220 nM) and CDK5 (IC50 = 80 nM) is desired alongside CK1 modulation. The >150-fold improved CDK1 potency over roscovitine translates to effective antiproliferative activity at substantially lower concentrations . (R)-DRF053 should be selected over roscovitine whenever experimental design requires robust CDK1 inhibition or when CK1 activity is relevant to the biological question.

Pancreatic β-Cell Differentiation and Diabetes Research

Utilize (R)-DRF053 as a validated CDK5 inhibitor for studies of pancreatic β-cell differentiation. In a zebrafish in vivo screen, (R)-DRF053 was selected as a more selective CDK5 inhibitor following initial roscovitine identification and demonstrated specific enhancement of duct-derived β-cell formation without affecting proliferation . The compound's CDK5 inhibition (IC50 = 80 nM) and defined selectivity profile support its application in regenerative medicine and diabetes research contexts requiring modulation of CDK5 activity.

Kinase Selectivity Profiling and Chemical Biology Studies

Incorporate (R)-DRF053 as a reference standard in kinase selectivity panels where CDK/CK1 dual-specificity represents the control condition. The compound's well-characterized selectivity profile—potent inhibition of CK1, CDK1, and CDK5 with weak activity against GSK-3α/β (IC50 = 4.1 µM)—contrasts with Aurora-selective agents like CYC116 (Aurora A Ki = 8.0 nM; Aurora B Ki = 9.2 nM; 50-fold CDK selectivity) . This defined selectivity fingerprint makes (R)-DRF053 a valuable comparator when evaluating novel kinase inhibitors or investigating CDK/CK1 pathway crosstalk.

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